molecular formula C15H10O2 B1221669 9-Phenanthrenecarboxylic acid CAS No. 837-45-6

9-Phenanthrenecarboxylic acid

Cat. No.: B1221669
CAS No.: 837-45-6
M. Wt: 222.24 g/mol
InChI Key: LMFJKKGDLAICPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenanthrenecarboxylic acid is an organic compound with the molecular formula C15H10O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxyl group attached to the ninth carbon atom of the phenanthrene structure. This compound is typically found as a pale brown solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenecarboxylic acid generally involves the Friedel-Crafts acylation of phenanthrene. The process begins with the acylation of phenanthrene using phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces 9-acylphenanthrene, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-Phenanthrenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Recent studies have highlighted the potential of 9-Phenanthrenecarboxylic acid derivatives in combating viral infections, particularly Hepatitis C virus (HCV). A notable derivative, 2,3,6,7-tetramethoxy-9-phenanthrenecarboxylic acid, demonstrated promising anti-HCV activity with an effective concentration (EC50) of approximately 38.25 µM. This compound was shown to inhibit HCV attachment to host cells without affecting other stages of the viral life cycle. Co-treatment with interferon alpha and sofosbuvir enhanced its antiviral efficacy, indicating a synergistic effect that could be leveraged for therapeutic strategies against HCV .

Case Study: Antiviral Mechanism
In a controlled study involving Huh7.5 cells infected with HCV, the compound effectively reduced intracellular HCV RNA levels and protein expression. The mechanism involved interference with the binding of the viral envelope protein E2 to the cellular receptor CD81, which is crucial for viral entry .

Environmental Science

Biodegradation of Phenanthrene
this compound has been studied for its role in the biodegradation of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene in anaerobic environments. Research indicates that sulfate-reducing bacteria can metabolize phenanthrene into carboxylic acid derivatives, facilitating the mineralization process in contaminated marine sediments. This application is vital for bioremediation strategies aimed at cleaning up hydrocarbon-contaminated sites .

Table 1: Biodegradation Pathway of Phenanthrene

CompoundRole in Biodegradation
PhenanthreneParent compound
This compoundMetabolite formed during degradation
Carbon Dioxide (CO2)End product of mineralization

Materials Science

Photolithographic Applications
Silyl alkyl esters of this compound are utilized in anti-reflective coatings for photolithography, particularly in semiconductor manufacturing. These materials enhance the resolution and quality of photolithographic processes by minimizing light reflection during exposure .

Case Study: Photolithography Performance
In a study focused on photolithographic applications, compounds derived from this compound were incorporated into photoresist formulations. The results indicated improved performance metrics such as resolution and contrast compared to traditional materials, showcasing their potential in advanced semiconductor fabrication techniques .

Chemical Synthesis

Reactivity in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its reactivity under various conditions. It can participate in photoclick reactions mediated by visible light, allowing for the formation of complex organic structures through bioorthogonal reactions .

Table 2: Summary of Chemical Reactions Involving this compound

Reaction TypeConditionsProducts
Photoclick ReactionVisible LightFluorogenic cycloadducts
CarboxylationCO2 FixationCarboxylic acid derivatives

Mechanism of Action

The mechanism of action of 9-Phenanthrenecarboxylic acid involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic transformations that lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The compound’s planar structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function .

Comparison with Similar Compounds

  • Phenanthrene-4-carboxylic acid
  • 1,2-Dihydrophenanthrene-4-carboxylic acid
  • Anthracene-1-carboxylic acid

Comparison: 9-Phenanthrenecarboxylic acid is unique due to its specific substitution pattern on the phenanthrene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to phenanthrene-4-carboxylic acid, for example, the position of the carboxyl group in this compound results in different electronic and steric effects, leading to distinct chemical behaviors .

Biological Activity

9-Phenanthrenecarboxylic acid (PCA), with the chemical formula C15H10O2C_{15}H_{10}O_{2} and CAS number 837-45-6, is a polycyclic aromatic compound that has garnered interest for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Weight : 226.24 g/mol
  • Physical Form : Solid, crystalline
  • Purity : ≥97%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including:

  • Aspergillus fumigatus : Minimum inhibitory concentration (MIC) of 0.08 mg/ml.
  • Staphylococcus aureus : MIC of 0.08 mg/ml .

These findings suggest that PCA may be a candidate for developing new antimicrobial agents.

Antioxidant Properties

PCA has shown antioxidant activity, which is crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been quantified with an IC50 ranging from 33.66 to 314.30 µg/ml, indicating a moderate level of antioxidant activity compared to standard controls .

Cytotoxicity

The cytotoxic effects of PCA have been evaluated on various cell lines. In vitro studies demonstrated that PCA exhibited reasonable to low cytotoxicity on Vero cells, with LC50 values ranging between 30.56 and 689.39 µg/ml. This suggests that while PCA can exert toxic effects at higher concentrations, it may still be safe for use in lower doses .

Interaction with Cellular Pathways

PCA's biological activity is linked to its interactions with various cellular pathways:

  • Inhibition of NF-kB Activation : PCA may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammatory responses and cancer progression .
  • Influence on Gene Expression : The compound has been implicated in modulating gene expression related to apoptosis and cell proliferation, making it a subject of interest in cancer research .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of PCA against clinical isolates of bacteria and fungi. The results confirmed its potential as an effective antimicrobial agent, especially against resistant strains.

PathogenMIC (mg/ml)
Aspergillus fumigatus0.08
Staphylococcus aureus0.08
Cryptococcus neoformans0.04

Study on Antioxidant Activity

In a comparative study assessing the antioxidant capacity of PCA against established antioxidants, PCA demonstrated significant free radical scavenging activity, supporting its potential use in formulations aimed at reducing oxidative stress.

CompoundIC50 (µg/ml)
PCA33.66 - 314.30
Trolox10
Vitamin C15

Q & A

Basic Research Questions

Q. How do I determine the solubility and purity of 9-Phenanthrenecarboxylic acid in laboratory settings?

  • Methodology : Use polar aprotic solvents like DMSO or methanol with sonication to enhance dissolution. Purity can be assessed via melting point analysis (249–251°C) and HPLC with UV detection. Cross-reference with NMR or FTIR to confirm structural integrity .

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Guidelines : Store in a sealed, moisture-free container at room temperature. Avoid prolonged exposure to light, as polycyclic aromatic hydrocarbons (PAHs) are prone to photodegradation. Regularly monitor purity using spectroscopic methods .

Q. How can I synthesize this compound derivatives for functionalization studies?

  • Synthesis Strategy : Employ esterification or amidation reactions using thionyl chloride (SOCl₂) to activate the carboxylic acid group. For epoxide derivatives, optimize reaction pH (8.6–8.8) and use controlled oxidation agents like m-CPBA .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Tools : IR spectroscopy for functional group identification (C=O stretch at ~1700 cm⁻¹), mass spectrometry for molecular weight confirmation (222.24 g/mol), and UV-Vis for monitoring electronic transitions in conjugated systems .

Q. How do I handle discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

  • Resolution : Validate measurements using standardized protocols (e.g., USP methods). Cross-check with literature from authoritative databases like NIST or Cheméo, and account for isotopic variations (e.g., 13C-labeled analogs) in comparative studies .

Advanced Research Questions

Q. How can I design experiments to resolve contradictions in environmental persistence data for this compound?

  • Experimental Design : Conduct longitudinal stability studies under varying pH, temperature, and microbial activity. Use LC-MS/MS to quantify degradation products and compare with computational models (e.g., EPI Suite) to predict half-lives .

Q. What strategies improve reproducibility in synthesizing isotopically labeled this compound (e.g., 13C/2H variants)?

  • Best Practices : Use high-purity isotopic precursors and monitor reaction progress via real-time MS. Document solvent purity, catalyst batch, and reaction kinetics. Share raw data and protocols via open-access repositories .

Q. How does pH influence the stability and reactivity of this compound in aqueous systems?

  • Mechanistic Insight : Perform potentiometric titrations to determine pKa values. Assess hydrolysis rates under acidic/alkaline conditions using kinetic modeling. Correlate results with computational DFT studies to predict reactive sites .

Q. What advanced techniques can elucidate the binding mechanisms of this compound with biological targets?

  • Approach : Use fluorescence quenching assays with 1,10-phenanthroline derivatives to probe metal coordination. Pair with X-ray crystallography or molecular docking simulations to map interaction sites .

Q. How do I address conflicting toxicity profiles reported for this compound in ecotoxicological studies?

  • Data Harmonization : Standardize test organisms (e.g., Daphnia magna), exposure durations, and endpoints (LC50/EC50). Validate findings using OECD guidelines and meta-analyze existing data to identify confounding variables (e.g., matrix effects) .

Properties

IUPAC Name

phenanthrene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFJKKGDLAICPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232532
Record name 9-Phenanthrenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-45-6
Record name 9-Phenanthrenecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Phenanthrenecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Phenanthrenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution composed of the aminocinnamic acid (3 mmol), NaOH (33 mmol) and NaNO2 in water (10 mL) was added dropwise over 30 min with stirring to 48% fluoroboric acid (43 mmol) at 0-5° C. The mixture was stirred for 1 h, after which sulfamic acid was added until the mixture tested negative to starch-iodide paper. The crude solid was collected by filtration, dissolved in anhydrous acetone (10 mL) and then added dropwise with stirring over a 15 min period to ferrocene (0.056 g, 0.3 mmol) in acetone at rt. After an additional 15 min of stirring, the green reaction mixture was added to water (100 mL). A light-yellow precipitate was collected and the trace amount of ferrocene was removed in vacuo to afford the phenanthrene-9-carboxylic acid.
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
33 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
43 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0.056 g
Type
catalyst
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Phenanthrenecarboxylic acid
Reactant of Route 2
Reactant of Route 2
9-Phenanthrenecarboxylic acid
Reactant of Route 3
Reactant of Route 3
9-Phenanthrenecarboxylic acid
Reactant of Route 4
Reactant of Route 4
9-Phenanthrenecarboxylic acid
Reactant of Route 5
Reactant of Route 5
9-Phenanthrenecarboxylic acid
Reactant of Route 6
9-Phenanthrenecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.